molecular formula C21H19FN2O6 B1651445 N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester CAS No. 1263047-41-1

N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester

Cat. No.: B1651445
CAS No.: 1263047-41-1
M. Wt: 414.4
InChI Key: RZZQFQLWLPFPTA-KRWDZBQOSA-N
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Description

N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester is a chemical compound that is commonly used in medical, environmental, and industrial research. This compound is a derivative of phenylalanine, an essential amino acid that is important for protein synthesis in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the starting materials, N-alpha-benzyloxycarbonyl-4-fluoro-L-phenylalanine and succinimidyl ester. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes and reaction conditions. The process may involve the use of specialized equipment and techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction being performed.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a reagent for various synthetic transformations, including peptide coupling reactions and the modification of biomolecules.

Biology: In biological research, the compound is used to study protein-protein interactions, enzyme activities, and the effects of fluorination on biological systems.

Medicine: In medicine, the compound is used in the development of pharmaceuticals and the study of drug delivery systems. Its fluorinated structure can enhance the stability and efficacy of certain drugs.

Industry: In industry, the compound is used in the production of specialty chemicals and materials, as well as in environmental research to study the effects of fluorinated compounds on ecosystems.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the binding affinity and selectivity of the compound towards its targets, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include N-alpha-benzyloxycarbonyl-L-phenylalanine succinimidyl ester, N-alpha-benzyloxycarbonyl-4-chloro-L-phenylalanine succinimidyl ester, and N-alpha-benzyloxycarbonyl-4-methyl-L-phenylalanine succinimidyl ester.

Uniqueness: N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester is unique due to the presence of the fluorine atom, which can impart different chemical and biological properties compared to its non-fluorinated counterparts.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c22-16-8-6-14(7-9-16)12-17(20(27)30-24-18(25)10-11-19(24)26)23-21(28)29-13-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,23,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQFQLWLPFPTA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263047-41-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263047-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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